molecular formula C28H25N3O5 B3444977 2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B3444977
M. Wt: 483.5 g/mol
InChI Key: LDUBPNNLKKNJBE-UHFFFAOYSA-N
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Description

2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines elements of quinazoline and isoindole

Properties

IUPAC Name

2-[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-35-23-12-11-18(17-24(23)36-2)13-15-30-25(29-22-10-6-5-9-21(22)28(30)34)14-16-31-26(32)19-7-3-4-8-20(19)27(31)33/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUBPNNLKKNJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with amines under acidic or basic conditions.

    Attachment of the Dimethoxyphenethyl Group: This step often involves the use of a Friedel-Crafts alkylation reaction, where the quinazoline core is alkylated with 3,4-dimethoxyphenethyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Isoindole Moiety: This can be done by reacting the intermediate with phthalic anhydride under reflux conditions to form the isoindole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the aromatic rings, particularly at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Materials Science: Its complex aromatic structure could be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving quinazoline or isoindole derivatives.

Mechanism of Action

The mechanism of action of 2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The isoindole moiety may enhance binding affinity or specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapeutics, share the quinazoline core.

    Isoindole Derivatives: Compounds like phthalimide, which is used in the synthesis of various pharmaceuticals, share the isoindole structure.

Uniqueness

What sets 2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE apart is the combination of these two moieties in a single molecule, providing a unique set of chemical and biological properties that can be exploited for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 2
2-{2-[3-(3,4-DIMETHOXYPHENETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

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